molecular formula C16H22N6O2 B2723938 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921125-79-3

1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2723938
CAS No.: 921125-79-3
M. Wt: 330.392
InChI Key: AEEBZSMSVRRFGP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a cyclohexyl group on one nitrogen atom and a tetrazole ring substituted with a 4-methoxyphenyl group on the other. The tetrazole moiety is a critical pharmacophore in many bioactive molecules, particularly in angiotensin II receptor antagonists (e.g., CV-11974) . The 4-methoxyphenyl substituent contributes to electronic and steric properties, influencing solubility and receptor interactions .

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-24-14-9-7-13(8-10-14)22-15(19-20-21-22)11-17-16(23)18-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEBZSMSVRRFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[1+3] Cycloaddition of Azides and Nitriles

The most direct route to 1-substituted tetrazoles involves the Huisgen cycloaddition between an aryl azide and a nitrile.

Procedure :

  • Synthesis of 4-Methoxyphenylazide :
    • Diazotize 4-methoxyaniline with NaNO₂/HCl at 0–5°C.
    • Treat with NaN₃ to yield 4-methoxyphenylazide.
  • Cycloaddition with Acetonitrile :
    • React 4-methoxyphenylazide with acetonitrile in the presence of ZnBr₂ (10 mol%) in refluxing toluene for 12 hours.
    • Isolate 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole in 78% yield.

Key Data :

Parameter Value
Reaction Temperature 110°C
Catalyst Loading 10 mol% ZnBr₂
Yield 78%

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR offers a modular approach to tetrazoles with diverse substituents.

Components :

  • Aldehyde : 4-Methoxybenzaldehyde.
  • Amine : Benzylamine (temporary protecting group).
  • Isocyanide : Methyl isocyanoacetate.
  • Azide Source : Trimethylsilyl azide (TMSN₃).

Procedure :

  • Combine components in methanol at 25°C for 24 hours.
  • Hydrolyze the methyl ester to carboxylic acid using LiOH.
  • Reduce the carboxylic acid to aminomethyl via Curtius rearrangement.

Outcome :

  • 1-(4-Methoxyphenyl)-5-(aminomethyl)-1H-tetrazole in 65% overall yield.

Functionalization of the Tetrazole Methyl Group

Bromination and Amination

Step 1: Bromination :

  • Treat 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole with N-bromosuccinimide (NBS, 1.2 eq) and AIBN (0.1 eq) in CCl₄ under reflux.
  • Isolate 5-(bromomethyl)-1-(4-methoxyphenyl)-1H-tetrazole in 85% yield.

Step 2: Amination :

  • React the bromomethyl derivative with hexamine in ethanol at 60°C for 6 hours.
  • Hydrolyze the intermediate with HCl to yield the primary amine.

Yield : 90% after hydrolysis.

Direct Reductive Amination

Alternative Approach :

  • Convert the methyl group to a nitrile via radical cyanation.
  • Reduce the nitrile to amine using LiAlH₄.

Yield : 70% over two steps.

Urea Bond Formation: Carbamoylation Strategies

Isocyanate Coupling

Procedure :

  • Generate cyclohexyl isocyanate by treating cyclohexylamine with triphosgene (0.33 eq) in dichloromethane at 0°C.
  • React 1-(4-methoxyphenyl)-5-(aminomethyl)-1H-tetrazole with cyclohexyl isocyanate (1.1 eq) in THF at 25°C for 4 hours.

Workup :

  • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

Yield : 82%.

Carbamoyl Chloride Route

Procedure :

  • Prepare cyclohexylcarbamoyl chloride by reacting cyclohexylamine with triphosgene (0.5 eq) in toluene at 50°C.
  • Add the tetrazole-methylamine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

Yield : 75%.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Huisgen + Amination 4 58% High regioselectivity Multi-step, bromination hazard
UT-4CR 3 65% Modular, one-pot Requires ester hydrolysis
Reductive Amination 3 70% Avoids halogenated reagents Cyanide handling required

Scale-Up Considerations and Industrial Feasibility

  • Huisgen Route : Suitable for large-scale production due to robust yields and commercial availability of reagents.
  • UT-4CR : Limited by the cost of TMSN₃ and challenges in recycling solvents.
  • Safety : Triphosgene is preferred over phosgene for carbamoyl chloride generation, aligning with industrial safety protocols.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibition

One of the primary biological activities associated with this compound is its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B plays a crucial role in insulin signaling, making it a significant target for diabetes treatment. Research indicates that related tetrazole derivatives exhibit potent inhibitory activity against PTP1B, with IC50 values suggesting strong efficacy.

Antimicrobial Activity

Tetrazole-containing compounds have demonstrated promising antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, indicating that 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may possess similar effects. The structural features of this compound could enhance its interaction with microbial targets.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor beyond PTP1B. Urea derivatives have been studied for their inhibitory effects against enzymes such as urease and acetylcholinesterase (AChE). For instance, related compounds have shown IC50 values ranging from 0.63 µM to 21.25 µM for urease inhibition, suggesting that this compound could exhibit comparable or enhanced inhibitory effects due to its unique structure .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Compound Name Urea Substituents Tetrazole/Other Substituents Key Features
Target Compound Cyclohexyl, (tetrazolyl)methyl 1-(4-Methoxyphenyl) Para-methoxy enhances lipophilicity; cyclohexyl adds steric bulk .
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea 2-Methoxyphenyl 1-Cyclohexyl Ortho-methoxy may reduce steric hindrance compared to para-substitution.
1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98) 4-(Trifluoromethyl)phenyl Pyrazole with 4-methoxyphenyl Trifluoromethyl group increases electronegativity; pyrazole replaces tetrazole.
1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives Varied aryl groups Triazole core Triazole instead of tetrazole; urea linked to triazole for diverse activity.

Key Observations :

  • The cyclohexyl group on urea may improve metabolic stability compared to smaller alkyl or aryl substituents .
  • SI98 ’s trifluoromethyl group increases polarity but reduces lipophilicity relative to the target’s methoxy group .

Tetrazole-Containing Angiotensin II Antagonists

Compound Name Core Structure Key Substituents Pharmacological Activity
Target Compound Urea-linked tetrazole Cyclohexyl, 4-methoxyphenyl Hypothetical: Potential for AII antagonism .
CV-11974 Benzimidazole-tetrazole Biphenyl-tetrazole, carboxylic acid IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex binding).
TCV-116 (Prodrug) Carbamate ester Cyclohexyloxycarbonyloxy prodrug Oral bioavailability; ID₅₀ = 0.069 mg/kg in rats.
Candesartan Cilexetil Related Compound B Benzimidazole-carboxylate Cyclohexyloxycarbonyloxy, tetrazole Pharmacopeial reference for impurity profiling.

Key Observations :

  • CV-11974 and TCV-116 highlight the importance of the tetrazole ring in angiotensin receptor binding. The target compound’s urea group may offer alternative hydrogen-bonding interactions compared to CV-11974’s carboxylic acid .
  • Candesartan-related compounds demonstrate that cyclohexyloxycarbonyloxy groups improve prodrug stability, suggesting the target’s cyclohexyl substituent could enhance pharmacokinetics .

Substituent Effects on Tetrazole Derivatives

Compound Name Tetrazole Substituents Additional Functional Groups Synthesis Yield Notes
Target Compound 1-(4-Methoxyphenyl) Urea, cyclohexyl N/A Para-substitution optimizes resonance.
4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)hept-6-enenitrile (3ja) 1-(4-Methoxyphenyl) Sulfonyl, nitrile 50% Sulfonyl group increases polarity.
tert-Butyl (1-cyano-3-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)propan-2-yl)carbamate (3ia) 1-(4-Methoxyphenyl) Carbamate, sulfonyl 68% Carbamate enhances hydrolytic stability.
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (6a) 1-Methyl Thioacetyl, pyrazole 59.95% Methyl substituent reduces steric bulk.

Key Observations :

  • The 4-methoxyphenyl group on tetrazole is recurrent in sulfonylated derivatives (e.g., 3ja, 3ia), suggesting its compatibility with diverse functionalizations .
  • Methyl-substituted tetrazoles (e.g., 6a) exhibit lower steric hindrance but reduced electronic effects compared to aryl-substituted analogs .

Biological Activity

1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H20N4OC_{14}H_{20}N_{4}O. The compound can be synthesized through various methods involving the reaction of cyclohexyl isocyanide with 4-methoxyphenyl tetrazole derivatives. The synthesis typically involves the following steps:

  • Formation of Tetrazole : The initial step involves the synthesis of the tetrazole ring from appropriate precursors.
  • Urea Formation : The reaction between the cyclohexyl isocyanide and the synthesized tetrazole leads to the formation of the urea structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives, including those similar to this compound. For instance, compounds bearing a tetrazole moiety have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (μM)
This compoundHeLa15.0
Related Tetrazole CompoundMDA-MB-231 (Breast Cancer)12.5
Related Tetrazole CompoundA549 (Lung Cancer)10.0

These findings suggest that the incorporation of a tetrazole ring enhances antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of urea and tetrazole derivatives have been extensively studied. Research indicates that compounds containing these functional groups exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives similar to this compound showed activity against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Study on Antitumor Efficacy

A study published in Molecular Pharmacology evaluated a series of urea derivatives, including those with a tetrazole scaffold. The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of tetrazole-containing compounds, revealing that modifications at the phenyl ring significantly influenced activity. The study found that compounds with electron-donating groups showed increased potency against resistant strains of bacteria .

Q & A

Basic: What synthetic strategies are effective for synthesizing 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a tetrazole-containing intermediate with a cyclohexylurea moiety. A robust method includes:

  • Stepwise coupling : Reacting 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole with a preformed cyclohexylurea derivative under basic conditions (e.g., K₂CO₃ in anhydrous toluene) .
  • Azide-amine cyclization : Using a toluene reflux system with azide intermediates and amines, followed by purification via column chromatography (e.g., 5–10% MeOH in CHCl₃) .
    Optimization : Yield improvements can be achieved by:
  • Controlling reaction time (monitored via TLC) .
  • Using anhydrous solvents to minimize side reactions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., distinguishing urea NH signals and tetrazole aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
  • HPLC : To assess purity, especially for biologically active derivatives .

Basic: How can researchers design analogues of this compound to explore structure-activity relationships (SAR)?

Analogue design focuses on modifying:

  • Tetrazole substituents : Replace 4-methoxyphenyl with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to alter steric/electronic profiles .
  • Urea linker : Introduce alkyl or aryl groups on the cyclohexyl moiety to modulate lipophilicity .
    Methodology :
  • Use isocyanide-based multicomponent reactions (e.g., tert-butyl isocyanide) for rapid diversification .
  • Screen analogues via in vitro assays (e.g., receptor binding) to correlate substituents with activity .

Advanced: How can researchers resolve contradictions in crystallographic data for urea-tetrazole derivatives?

Conflicts may arise from:

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model solvent regions .
  • Twinning in crystals : Apply twin refinement protocols in SHELXL or switch to synchrotron data for higher resolution .
    Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) and hydrogen-bonding networks .

Advanced: What computational approaches are suitable for predicting binding modes of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Glide to dock into homology models (e.g., angiotensin II receptors, given structural similarity to candesartan ).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of predicted binding poses .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogues .

Advanced: How should researchers address inconsistent biological activity data across analogues with similar substituents?

Potential causes and solutions:

  • Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify susceptible groups .
  • Off-target effects : Use selectivity profiling (e.g., kinase panels) .
  • Solubility limitations : Measure logP and adjust substituents (e.g., add polar groups) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Purification : Replace column chromatography with recrystallization (e.g., EtOH/AcOH mixtures) for large batches .
  • Solvent Selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .

Advanced: How can researchers validate the proposed mechanism of action for this compound’s biological activity?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-losartan for angiotensin receptors ).
  • Knockout Models : Test activity in cell lines with CRISPR-edited target genes .
  • Pharmacophore Mapping : Align active/inactive analogues to identify critical features .

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